

Application Notes: Uranium(VI) Extraction with TBP/BMIM TFSI

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Compound Focus: 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

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The extraction of uranium(VI) from nitric acid solutions into the ionic liquid **1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide** ([C₄mim][Tf₂N], or BMIM TFSI) using tri-n-butyl phosphate (TBP) as an extractant is a well-studied process. Unlike conventional solvents, the ionic liquid serves as a non-aqueous, non-volatile medium that significantly alters the extraction mechanism, which proceeds via a cation-exchange process [1].

Key Findings and Mechanism

Research has revealed that the extraction mechanism in the TBP/BMIM TFSI system is dependent on the nitric acid concentration in the aqueous phase [1]. The proposed chemical model involves two distinct pathways:

- **At low acid concentrations:** Uranium(VI) is extracted as the cationic complex $[UO_2(TBP)_2]^{2+}$. This involves an exchange with one proton (H⁺) and one [C₄mim]⁺ cation from the ionic liquid.
- **At high acid concentrations:** The extraction proceeds with the formation of $[UO_2(NO_3)(HNO_3)(TBP)_2]^+$ and its exchange with one [C₄mim]⁺ cation.

A critical consequence of this mechanism is that the concentration of [C₄mim]⁺ in the aqueous phase influences the extraction efficiency, explaining why simplistic analysis of distribution data can yield non-integer values for the number of TBP molecules involved [1].

Quantitative Data Summary

The table below summarizes key quantitative information for the system components and typical experimental outcomes.

Parameter	Details/Value	Reference
BMIM TFSI Properties	Chemical Formula: $C_{10}H_{15}F_6N_3O_4S_2$ Molecular Weight: 419.37 g/mol Density: 1.44 g/cm ³ Melting Point: -4 °C [2]	
Extractant	Tri-n-butyl phosphate (TBP) [1]	
Aqueous Feed	Uranium(VI) in Nitric Acid (HNO ₃) [1]	
Extraction Mechanism	Cation-exchange, involving displacement of [C ₄ mim] ⁺ [1]	
Analysis Techniques	UV/Vis Spectroscopy, EXAFS, ICP-MS/AES [3] [1]	

Detailed Experimental Protocol

This protocol outlines the procedure for liquid-liquid extraction of uranium(VI) from nitric acid into a TBP/BMIM TFSI organic phase, based on the researched system.

I. Materials and Reagent Preparation

- **Organic Phase (TBP/BMIM TFSI):**
 - Obtain the ionic liquid **1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (BMIM TFSI)**. Note its hygroscopic nature and store accordingly [2].
 - Prepare the organic phase by dissolving a specific volume or molar percentage of **Tri-n-butyl phosphate (TBP)** in BMIM TFSI. A typical preparation is to mix them directly to achieve the desired concentration (e.g., 0.1 M to 1.0 M TBP in BMIM TFSI) [1].
- **Aqueous Phase (Uranium Feed Solution):**
 - Prepare an aqueous solution of nitric acid (HNO₃) at the desired concentration (e.g., ranging from low ~0.01 M to high >1 M for mechanistic studies).
 - Dissolve a uranium(VI) salt, such as uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O), in the nitric acid solution to achieve the target initial concentration (e.g., 100-500 ppm). The exact concentration should be determined accurately before extraction.

II. Extraction Procedure

- **Phase Contact:**
 - Combine equal volumes (e.g., 5 mL each) of the prepared organic and aqueous phases in a suitable container, such as a sealed vial or tube.
 - Agitate the mixture vigorously using a mechanical shaker or vortex mixer to ensure intimate contact between the two phases. The contact time should be optimized (e.g., 15-60 minutes) and maintained constant [4] [5].
- **Phase Separation:**
 - After agitation, allow the mixture to stand undisturbed until the phases separate completely. The high density of BMIM TFSI (1.44 g/cm³) will cause the organic phase to form the lower layer.
 - Carefully separate the two layers using a pipette or separation funnel.

III. Analysis and Quantification

- **Uranium Concentration Measurement:**
 - Analyze the uranium concentration in the aqueous phase *before* ($[U]_{aq,initial}$) and *after* ($[U]_{aq,final}$) extraction.
 - Preferred analytical methods include **Inductively Coupled Plasma Mass Spectrometry (ICP-MS)** or **Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES)** for their accuracy and sensitivity [3] [5].
- **Data Calculation:**
 - Calculate the **Distribution Ratio (D_u)** and **Extraction Percentage (%E)** using the following formulae:
 - $D_u = [U]_{org} / [U]_{aq,final} = ([U]_{aq,initial} - [U]_{aq,final}) / [U]_{aq,final}$ [5]
 - $\%E = (D_u / (D_u + V_{aq}/V_{org})) \times 100$ [4]
 - Where $[U]_{org}$ is the concentration in the organic phase, and V_{aq} and V_{org} are the volumes of the aqueous and organic phases, respectively.

Process Workflow and Mechanism

The following diagram illustrates the procedural workflow and the two hypothesized chemical mechanisms based on the acidity of the aqueous phase.

Critical Considerations for Researchers

- **Mechanism Insight:** The cation-exchange mechanism means the ionic liquid is not an inert spectator. Loss of $[C_4mim]^+$ into the aqueous phase can occur, which may have economic and environmental implications for solvent recycling and waste management [1].
- **System Advantages:** The primary advantage of using an ionic liquid like BMIM TFSI over conventional organic diluents is its negligible vapor pressure, non-flammability, and high thermal stability, which can improve the safety and sustainability of the extraction process.
- **Analytical Verification:** The proposed mechanisms were confirmed using advanced techniques like **UV/Vis and EXAFS spectroscopy** for in-situ characterization of the extracted uranyl complexes [1]. Researchers are encouraged to use similar methods to validate their results.

Limitations and Alternative Systems

It is important to note that the available data specifically for the pure BMIM TFSI/Uranium system is limited. The research focus has been on its role as a diluent with extractants. For comparison, other effective extractants for uranium from various media include **Alamine 336** and **Aliquat 336** in diluents like xylene or kerosene [4] [5], and **Di(2-ethylhexyl)phosphoric acid (D2EHPA)** in membrane contactor systems [6].

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